2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid
Overview
Description
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes amino, chloro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Amino-Ethoxy Intermediate: This step involves the reaction of an appropriate chloro compound with an amino-ethoxy reagent under controlled conditions to form the amino-ethoxy intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated intermediate with a methylbutanoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and amino groups play a crucial role.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino and sulfonyl groups are key to its activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound shares the amino-ethoxy structure but lacks the sulfonyl and chloro groups.
(2-Amino-2-oxoethoxy)acetic acid: Similar in structure but differs in the presence of the sulfonyl and chloro groups.
Uniqueness
The presence of both sulfonyl and chloro groups in 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid makes it unique compared to its analogs. These groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O6S/c1-7(2)13(14(19)20)17-24(21,22)11-5-10(23-6-12(16)18)8(3)4-9(11)15/h4-5,7,13,17H,6H2,1-3H3,(H2,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDBMMMUYUWVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC(C(C)C)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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